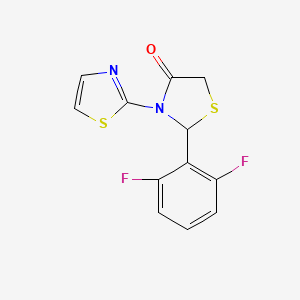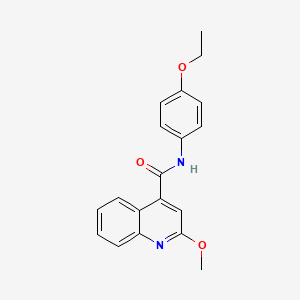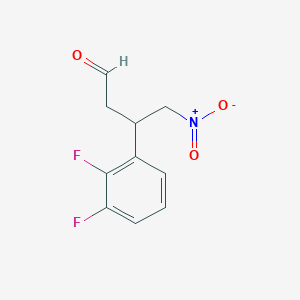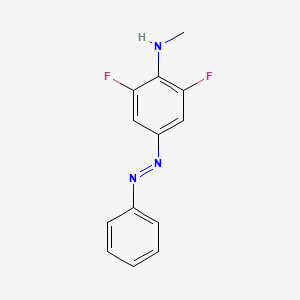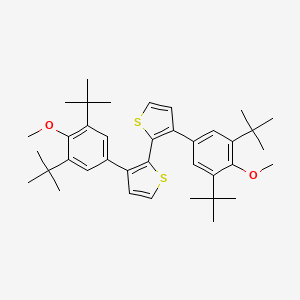
3,3'-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by two 3,5-di-tert-butyl-4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene typically involves the coupling of 3,5-di-tert-butyl-4-methoxyphenyl-substituted thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings.
Applications De Recherche Scientifique
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and substituted phenyl groups. These interactions can affect the electronic properties of the compound, making it useful in applications such as organic electronics. The specific pathways involved depend on the context of its use, such as charge transport in semiconductors or light emission in OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-2,2’-bithiophene
- 3,3’-Bis(3,5-di-tert-butyl-4-methylphenyl)-2,2’-bithiophene
Uniqueness
3,3’-Bis(3,5-di-tert-butyl-4-methoxyphenyl)-2,2’-bithiophene is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are desired.
Propriétés
Numéro CAS |
928306-64-3 |
|---|---|
Formule moléculaire |
C38H50O2S2 |
Poids moléculaire |
602.9 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-methoxyphenyl)-2-[3-(3,5-ditert-butyl-4-methoxyphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C38H50O2S2/c1-35(2,3)27-19-23(20-28(31(27)39-13)36(4,5)6)25-15-17-41-33(25)34-26(16-18-42-34)24-21-29(37(7,8)9)32(40-14)30(22-24)38(10,11)12/h15-22H,1-14H3 |
Clé InChI |
YWYJDSIXVUGOPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=C(SC=C2)C3=C(C=CS3)C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



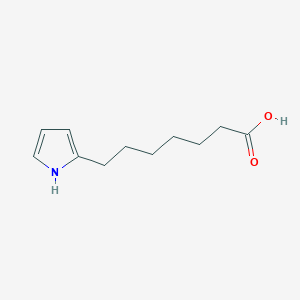

![2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14166264.png)
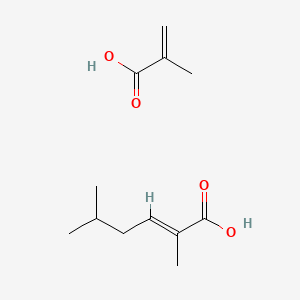

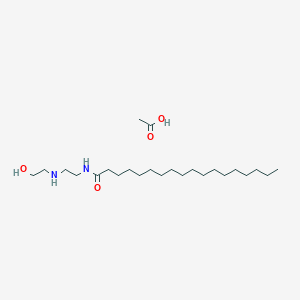
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)

